7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo-pyrimidine core with an iodine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the iodination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are frequently used.
Major Products:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.
Coupling Reactions: Products are typically biaryl or aryl-alkyne compounds, depending on the coupling partners used.
Scientific Research Applications
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules through various organic reactions.
Biology: It is used in the development of kinase inhibitors and other bioactive molecules.
Medicine: The compound is explored for its potential anticancer properties and as a scaffold for drug design.
Industry: It is utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is unique due to the position of the iodine atom, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in drug discovery .
Properties
IUPAC Name |
7-iodo-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWRQLQWXDGCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934539-42-0 |
Source
|
Record name | 7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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